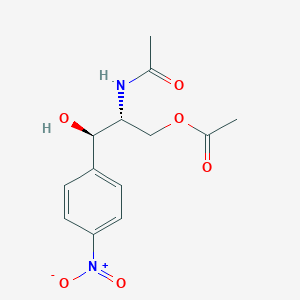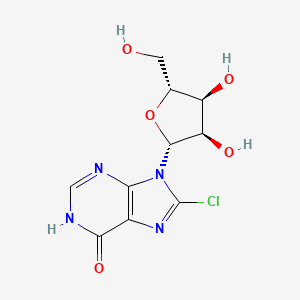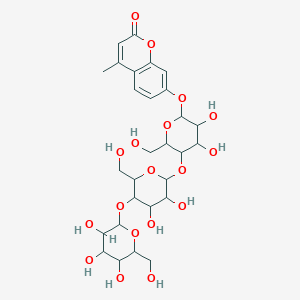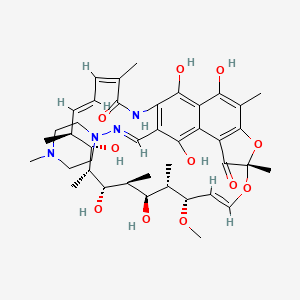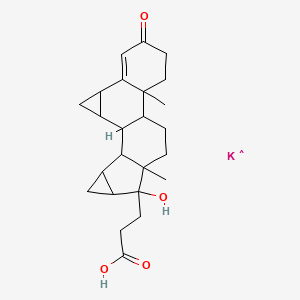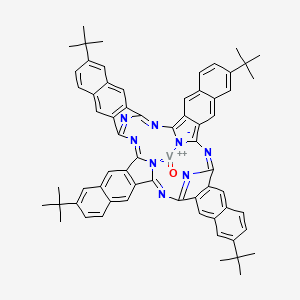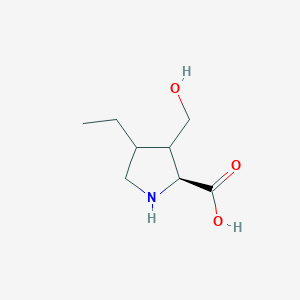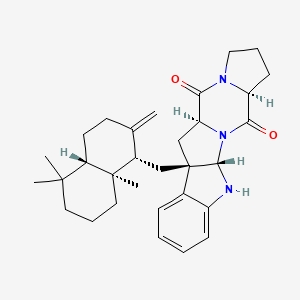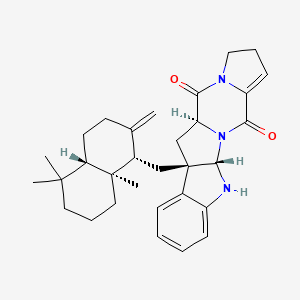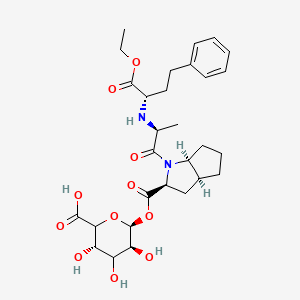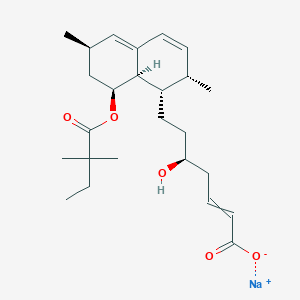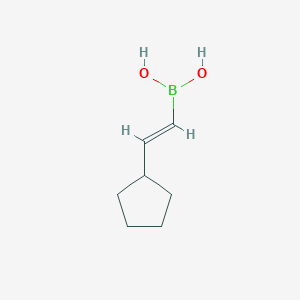
(E)-(2-Cyclopentylethenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of boronic acids, like (E)-(2-Cyclopentylethenyl)boronic acid, often involves reactions that can form complex molecular structures from simple starting materials. One of the key characteristics of boronic acid synthesis is the use of reversible condensation reactions, enabling the creation of a wide range of structures, including macrocycles, cages, and dendritic structures (Severin, 2009).
Molecular Structure Analysis
Boronic acids feature a boron atom connected to two hydroxyl groups and an organic moiety, which in the case of (E)-(2-Cyclopentylethenyl)boronic acid, includes a cyclopentylethenyl group. This structure allows boronic acids to participate in the formation of reversible covalent bonds with diols and other Lewis bases, facilitating their use in dynamic covalent chemistry and molecular recognition applications (Hall, 2019).
Chemical Reactions and Properties
Boronic acids are renowned for their role in cross-coupling reactions, such as the Suzuki reaction, which is pivotal in forming C-C bonds. The versatility of boronic acids extends beyond cross-coupling, as they can act as catalysts in various organic reactions, including aza-Michael additions and Diels-Alder cycloadditions, owing to their ability to activate different functional groups under mild conditions (Hashimoto et al., 2015).
Physical Properties Analysis
The physical properties of boronic acids, such as (E)-(2-Cyclopentylethenyl)boronic acid, are influenced by their molecular structure. They typically exhibit stability to atmospheric oxidation and can form stable complexes with diols, enhancing their solubility and reactivity. The boron atom's empty p orbital contributes to its Lewis acidity, making boronic acids reactive towards various nucleophiles (Hall, 2006).
Chemical Properties Analysis
The chemical properties of boronic acids stem from the boron atom's ability to undergo reversible covalent bonding with diols and Lewis bases. This feature is crucial for their application in sensing, drug delivery, and material science, where they can form boronate esters with diols under physiological conditions. The reversible nature of these bonds allows for the dynamic assembly of molecular structures and the creation of responsive materials (Bull et al., 2013).
科学的研究の応用
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- Results : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
-
Biosensors
- Field : Biochemistry
- Application Summary : Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters. Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .
- Methods of Application : This principle is used in boronate-affinity materials, where the reversible covalent reaction between boronic acid ligands and cis-diol groups forms five- or six-membered cyclic esters in an alkaline aqueous solution .
- Results : Boronic acid-based materials have been used for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .
-
Dynamic Click Chemistry
- Field : Chemical Biology, Medicinal Chemistry, Biomedical Devices, and Material Chemistry
- Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .
- Methods of Application : This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries in the past decade .
- Results : The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
-
Catalysts and Building Blocks
- Field : Organic Chemistry
- Application Summary : Borinic acid derivatives have been used for several applications such as catalysts for regioselective activation of polyols or epoxide opening, building blocks in double Suzuki coupling, sensors, or fluorescent emitters .
- Methods of Application : The specific methods of application would depend on the specific use case, whether it’s as a catalyst, a building block, a sensor, or a fluorescent emitter .
- Results : The results would also vary depending on the specific use case .
-
Surface Coating
- Field : Biomedical Materials
- Application Summary : Boronic acids can act as a sugar-binding motif for carbohydrates on the cell surface (or hydroxyl groups on the surfaces of biomedical materials), while the PEG creates a hindered coating around the surface that blocks cell adhesion .
- Methods of Application : This technology might have useful applications in decreasing the rejection rates of transfusions and transplants (natural or prosthetic) by blocking antibody adhesion to red blood cells or the transplanted organ/limb .
- Results : The results would be a decrease in the rejection rates of transfusions and transplants .
-
Multistimuli-Responsive Hydrogel
- Field : Material Chemistry
- Application Summary : Boronic acid-based compounds have been used to synthesize multistimuli-responsive hydrogels with potent antitumor activity .
- Methods of Application : The synthesis involves the utilization of 2-FPBA, K+, aminoglycoside, and guanosine to enable the formation of guanosine quadruplexes, which could be connected to aminoglycosides, a class of potent antibiotics, via 2-FPBA as the linker .
- Results : The resulting hydrogel exhibits potent antitumor activity .
-
Biochemical Tools
- Field : Biochemistry
- Application Summary : Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : The specific methods of application would depend on the specific use case, whether it’s interfering in signaling pathways, inhibiting enzymes, or delivering cells .
- Results : The results would also vary depending on the specific use case .
-
Cytosolic Delivery of Proteins
- Field : Biochemistry
- Application Summary : Boronic acids have been used for the efficient cytosolic delivery of both negatively charged and cationic proteins .
- Methods of Application : The specific methods of application would depend on the specific protein being delivered .
- Results : The results would be the efficient delivery of proteins to the cytosol .
Safety And Hazards
将来の方向性
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications3. The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences6.
特性
IUPAC Name |
[(E)-2-cyclopentylethenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDSVDRKHXLRKC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1CCCC1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(2-Cyclopentylethenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

